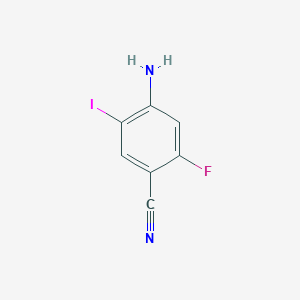

4-Amino-2-fluoro-5-iodobenzonitrile

Description

Significance of Halogenated and Aminated Benzonitrile (B105546) Scaffolds in Contemporary Organic Chemistry

The introduction of halogen atoms and amino groups onto a benzonitrile scaffold creates a molecule with significant potential in various fields, particularly medicinal chemistry. researchgate.netjchemrev.com Aromatic nitriles are integral components of numerous pharmaceuticals. acs.org

Halogenation of the benzene (B151609) ring can profoundly influence a molecule's properties. Halogens like fluorine, chlorine, and iodine act as electron-withdrawing groups, which can stabilize the aromatic ring and alter its reactivity. longdom.orgchemblink.com The presence of halogens is often associated with increased lipophilicity, which can be a desirable trait in drug design. chemblink.com Fluorine, in particular, can enhance metabolic stability and binding affinity to biological targets.

The amino group (-NH₂), on the other hand, is an electron-donating group. algoreducation.com Its presence increases the electron density of the aromatic ring, influencing the molecule's reactivity in electrophilic aromatic substitution reactions. algoreducation.com In the context of medicinal chemistry, the amino group can serve as a key site for hydrogen bonding, which is crucial for molecular recognition at biological targets like enzymes and receptors. The combination of both halogen and amino substituents on a benzonitrile core results in a multifunctional scaffold with a unique reactivity profile, making it a valuable intermediate in the synthesis of complex molecules. cardiff.ac.uk

Positional Isomerism and Substituent Effects in Benzonitrile Derivatives

The arrangement of substituents on the benzene ring gives rise to positional isomerism, where molecules have the same chemical formula but different structural arrangements. algoreducation.comyoutube.com For a disubstituted benzene ring, these isomers are designated as ortho (1,2), meta (1,3), and para (1,4). Each positional isomer exhibits distinct physical and chemical properties due to the different spatial relationships between the substituents. algoreducation.com

The properties of benzonitrile derivatives are heavily influenced by the electronic and steric effects of their substituents. longdom.org

Electronic Effects : Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, like the amino group, increase the electron density of the benzene ring, generally making it more reactive towards electrophilic substitution. algoreducation.com EWGs, such as the nitrile group and halogens, decrease the ring's electron density. longdom.org These electronic effects are transmitted through the aromatic π-system via induction and resonance.

Steric Effects : The physical size of substituents can hinder the approach of reagents to a particular site on the molecule. longdom.org This steric hindrance can affect reaction rates and influence the regioselectivity of chemical transformations.

Overview of 4-Amino-2-fluoro-5-iodobenzonitrile within Contemporary Chemical Synthesis and Application Domains

This compound is a polysubstituted aromatic compound that serves as a valuable building block in modern organic synthesis. Its highly functionalized structure, featuring an amino group, a fluorine atom, an iodine atom, and a nitrile group on a benzene ring, provides multiple reactive sites for further chemical modification. While this specific compound is primarily a research chemical, its structural motifs are found in molecules explored in medicinal and materials science research. abovchem.com

The utility of this compound lies in its potential to undergo a variety of chemical transformations. The iodine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-heteroatom bonds. The amino group can be diazotized to introduce other functional groups or can participate in condensation reactions. The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 380241-60-1 abovchem.com |

| Molecular Formula | C₇H₄FIN₂ abovchem.com |

| Molecular Weight | 262.03 g/mol abovchem.com |

This data is for research purposes only.

The strategic positioning of the substituents makes this compound an interesting substrate for investigating regioselective reactions. The presence of both electron-donating (amino) and electron-withdrawing (fluoro, iodo, cyano) groups creates a unique electronic environment on the aromatic ring, influencing the outcome of further synthetic modifications. This makes it a useful intermediate for creating libraries of complex molecules for screening in drug discovery and materials science applications.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-fluoro-5-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDHSOHYAMHUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)N)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451395 | |

| Record name | 4-AMINO-2-FLUORO-5-IODOBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380241-60-1 | |

| Record name | 4-Amino-2-fluoro-5-iodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380241-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-AMINO-2-FLUORO-5-IODOBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 2 Fluoro 5 Iodobenzonitrile and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 4-Amino-2-fluoro-5-iodobenzonitrile

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.comub.edu For this compound, the analysis involves disconnecting the bonds to the key functional groups—amino, iodo, and nitrile—to identify plausible synthetic pathways.

Key disconnections for the target molecule include:

C-I Bond: The iodo group can often be installed late in the synthesis via electrophilic iodination. This suggests a precursor such as 4-amino-2-fluorobenzonitrile (B1273240). The feasibility of this step depends on the directing effects of the existing amino and fluoro substituents.

C-N Bond (Amino Group): The amino group can be derived from the reduction of a nitro group. This points to a precursor like 2-fluoro-5-iodo-4-nitrobenzonitrile. This strategy is common in the synthesis of aromatic amines.

C-CN Bond (Nitrile Group): The nitrile group can be formed from a primary amide dehydration or via a Sandmeyer reaction from an aniline (B41778) derivative. Another common method is the palladium-catalyzed cyanation of an aryl halide, such as a bromo or iodo-substituted precursor.

A plausible retrosynthetic route could start from a simpler, halogenated aniline or benzoic acid, progressively adding the required functional groups in a regiochemically controlled manner. For instance, a route for a related compound, 3-amino-5-halo-2-iodobenzoates, was developed from commercially available 2-aminobenzoates, highlighting a strategy of starting with a pre-functionalized ring. researchgate.net

Precursor Identification and Design for Halogenated Aminobenzonitriles

The selection of appropriate starting materials is fundamental to a successful synthesis. The design of these precursors often leverages existing substitution patterns to direct subsequent reactions.

Fluoroaromatic Hydrocarbon Precursors in Benzonitrile (B105546) Synthesis

Fluoroaromatic hydrocarbons serve as versatile starting points. For example, m-trifluoromethyl fluorobenzene (B45895) has been used as a main raw material to synthesize 4-amino-2-trifluoromethyl benzonitrile. google.comgoogle.com The process involves a three-step sequence: regioselective bromination, cyanation (substituting the bromo group), and finally, ammonolysis to replace the fluorine atom with an amino group. google.comgoogle.com This highlights a strategy where a fluorine atom is used as a leaving group in a nucleophilic aromatic substitution reaction to install the amine.

A similar approach could be envisioned for this compound, potentially starting from a difluoro-iodobenzene derivative where one fluorine atom is selectively replaced by an amino group.

Benzoic Acid Derivatives as Starting Materials in Targeted Synthesis (e.g., 2,5-Difluoro-3-iodobenzoic acid)

Benzoic acid derivatives are common and often inexpensive starting materials. The carboxylic acid group can be readily converted into a nitrile. For instance, the synthesis of 2,4-difluoro-3,5-dichlorobenzoic acid from 2,4-difluoro-3-chlorobenzoic acid involved nitration, reduction, diazotization, and chlorination, demonstrating the manipulation of functional groups on a benzoic acid core. researchgate.net

In the context of the target molecule, a precursor like 2,5-Difluoro-3-iodobenzoic acid could be a strategic starting point. The synthesis would likely involve:

Conversion of the carboxylic acid to a primary amide.

Dehydration of the amide to form the benzonitrile.

Selective nucleophilic substitution of one of the fluorine atoms (likely the one at the 5-position, activated by the electron-withdrawing nitrile and iodo groups) with an amine or an ammonia (B1221849) equivalent.

The synthesis of various iodobenzoic acids and their derivatives is well-documented, providing access to a range of potential precursors. mdpi.comgoogle.comgoogle.com

Bromo-Fluoroaniline Intermediates in Aminobenzonitrile Pathways (e.g., 4-bromo-3-fluoroaniline (B116652) for 4-Amino-2-fluorobenzonitrile)

Halogenated anilines are valuable intermediates. The synthesis of the analogue 4-Amino-2-fluorobenzonitrile can be accomplished from 4-bromo-3-fluoroaniline. chemicalbook.com This transformation involves the replacement of the bromine atom with a nitrile group, typically using a palladium-catalyzed reaction with a cyanide source like zinc cyanide (Zn(CN)₂). chemicalbook.com

This established pathway provides a clear template for synthesizing the iodo-containing target molecule. A potential route would start with an appropriately substituted iodo-fluoroaniline. The key step would be the conversion of a different halogen (like bromine) to the nitrile group in the presence of the iodo and fluoro substituents.

Direct Synthesis Approaches to this compound

Direct synthesis aims to install the required functional groups onto a simpler, pre-formed benzonitrile core.

Regioselective Halogenation Reactions

One of the most direct strategies involves the regioselective iodination of a precursor like 4-amino-2-fluorobenzonitrile. The success of this approach hinges on the directing effects of the substituents already on the aromatic ring.

Amino group (-NH₂): Strongly activating and ortho-, para-directing.

Fluoro group (-F): Weakly deactivating and ortho-, para-directing.

Nitrile group (-CN): Strongly deactivating and meta-directing.

In 4-amino-2-fluorobenzonitrile, the positions ortho and para to the powerful amino group are C3, C5, and the nitrile-bearing C1. The fluoro group is at C2. The position most activated for electrophilic substitution is C5, which is ortho to the amino group and meta to both the deactivating fluoro and nitrile groups. Therefore, electrophilic iodination of 4-amino-2-fluorobenzonitrile is expected to proceed with high regioselectivity to yield the desired this compound.

A summary of a potential regioselective iodination is presented below:

| Starting Material | Reagent | Product | Position of Iodination | Rationale |

| 4-Amino-2-fluorobenzonitrile | Iodine / Oxidizing Agent (e.g., NIS, ICl) | This compound | C5 | The C5 position is strongly activated by the ortho-amino group, which overrides the directing effects of the other substituents. |

This direct approach is often efficient, reducing the number of synthetic steps required compared to building the molecule from a simpler precursor.

Electrophilic Fluorination Techniques in Aromatic Systems

Electrophilic fluorination is a fundamental process for introducing fluorine atoms into organic molecules, particularly aromatic compounds. numberanalytics.com This method involves the use of reagents that act as an "F+" source. alfa-chemistry.comchinesechemsoc.org These reactions are a reliable way to create fluorinated arenes and are often preferred due to their efficiency under mild conditions. alfa-chemistry.comchinesechemsoc.org

A variety of electrophilic fluorinating agents are available, each with distinct properties and applications. Common examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor (F-TEDA-BF₄). numberanalytics.comalfa-chemistry.com NFSI is noted for being an economical, stable, and safe reagent with high fluorinating capability, soluble in many organic solvents. alfa-chemistry.com Selectfluor is also recognized for its stability, mild reaction conditions, and broad applicability, particularly for electron-rich aromatic compounds. numberanalytics.comalfa-chemistry.com The choice of reagent can influence the regioselectivity and yield of the fluorination of complex aromatic systems. numberanalytics.comresearchgate.net Research has also explored the use of acetyl hypofluorite (B1221730) for the electrophilic fluorination of activated aromatic rings. acs.org

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Key Characteristics |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, safe, high fluorinating ability. alfa-chemistry.com |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor / F-TEDA-BF₄ | Stable, mild conditions, wide application, high thermal stability. alfa-chemistry.com |

| N-Fluoropyridinium salts | NFPy | Effective electrophilic fluorination agent. alfa-chemistry.com |

Bromination Strategies for Multi-Halogenated Benzonitriles

The synthesis of multi-halogenated benzonitriles often requires specific bromination techniques. Side-chain bromination of alkylbenzenes, which can be precursors to benzonitriles, is an important industrial reaction. google.com N-bromosuccinimide (NBS) is a preferred reagent for allylic and benzylic brominations over molecular bromine (Br₂) to avoid unwanted side reactions. acs.orgyoutube.com The reaction with NBS is typically initiated by light or a radical initiator and proceeds via a radical mechanism. youtube.com

For aromatic rings, the regioselectivity of bromination is influenced by the existing substituents. In the case of 3-amino-1,2,4-benzothiadiazine-1,1-dioxide, bromination in N,N-dimethylformamide can yield either the 7-bromo or the 5,7-dibromo derivative, depending on the reaction conditions. nih.gov This highlights the importance of controlling reaction parameters to achieve the desired halogenation pattern on a complex aromatic scaffold. For the synthesis of compounds like 4-fluoro-2-methyl bromobenzene (B47551) trifluoride, a key step can involve positioning bromination using reagents such as C₅H₆Br₂N₂O₂ in the presence of acetic acid and sulfuric acid. google.com

Introduction of Amino and Cyano Functional Groups onto Aromatic Cores

The installation of amino and cyano groups is fundamental to forming the benzonitrile structure. These transformations can be achieved through various synthetic protocols, often involving transition-metal catalysis or classical nucleophilic substitution.

Amination Protocols for Aromatic Nitriles

The introduction of an amino group onto an aromatic nitrile can be accomplished through several methods. One modern approach is the nickel-catalyzed amination, where various aromatic and heteroaromatic nitriles can be coupled with anilines to produce diarylamines in moderate to excellent yields. researchgate.net Another advanced technique is the direct C-H amination of arenes, which can be achieved through a dearomative (3+2) cycloaddition reaction, offering complementary regioselectivity compared to traditional methods. acs.org This method is compatible with various functional groups, including nitriles. acs.org

More traditional methods for synthesizing primary aromatic amines involve the reduction of a nitroaromatic precursor. wikipedia.org For example, 5-Amino-2-fluorobenzonitrile can be prepared by the reduction of 2-fluoro-5-nitrobenzonitrile (B100134) using stannous chloride dihydrate.

Cyano Group Installation Methodologies (e.g., via Zn(CN)₂)

The cyano group is a versatile functional group that can be converted into amines, amides, and carboxylic acids. nih.gov Its installation onto an aromatic ring is a key step in benzonitrile synthesis. A widely used method is the palladium-catalyzed cyanation of aryl halides or triflates. The use of zinc cyanide (Zn(CN)₂) is a common approach in these reactions. For example, 4-Amino-2-fluorobenzonitrile can be synthesized from 4-bromo-3-fluoroaniline through a reaction with Zn(CN)₂. chemicalbook.com

Other cyanide sources, such as potassium cyanide (KCN), are also employed in organic synthesis for preparing nitriles, often through nucleophilic substitution reactions like the von Richter reaction. wikipedia.org Additionally, nitriles can be synthesized from a wide range of precursors, including aldehydes, primary amines, and alcohols, using various oxidative methods. organic-chemistry.org For instance, trichloroisocyanuric acid (TCCA) in aqueous ammonia can efficiently convert various starting materials into the corresponding nitriles. organic-chemistry.org

Table 2: Selected Cyanation Methods

| Precursor | Reagent(s) | Product | Reference |

|---|---|---|---|

| 4-Bromo-3-fluoroaniline | Zn(CN)₂, Pd catalyst | 4-Amino-2-fluorobenzonitrile | chemicalbook.com |

| Aryl Halides | KCN | Aryl Nitriles | wikipedia.org |

| Aldehydes, Alcohols, Amines | Trichloroisocyanuric acid (TCCA), aq. NH₃ | Nitriles | organic-chemistry.org |

Advanced Synthetic Strategies Involving this compound Scaffolds

The 4-aminobenzonitrile (B131773) scaffold is a valuable building block in the synthesis of more complex heterocyclic structures. For instance, 2-aminobenzonitriles can react with ynones in a base-promoted, transition-metal-free reaction to afford multi-substituted 4-aminoquinolines. cardiff.ac.uk This process involves a sequential aza-Michael addition and intramolecular annulation. cardiff.ac.uk

Furthermore, scaffolds containing amino and other functional groups are explored for their potential in medicinal chemistry. The 4-amino pyridazin-3(2H)-one scaffold, for example, has been identified as a novel structure for the inhibition of Fatty Acid Binding Protein 4 (FABP4), which is a target for various diseases. nih.gov The development of such advanced molecules often relies on the strategic functionalization of core structures like aminobenzonitriles. The synthesis of diverse furo[2,3-b]pyridine (B1315467) derivatives can also be achieved through the annulation of enyne-amides with enaminones, showcasing the versatility of these building blocks in constructing complex heterocyclic systems. acs.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom on the aromatic ring of this compound makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. The carbon-iodine bond in this compound is highly reactive in such transformations, allowing for the straightforward synthesis of biaryl structures and other complex molecules.

Research on analogous compounds, such as 4-iodobenzonitrile, demonstrates the efficiency of this reaction. researchgate.net The coupling of phenylboronic acid with 4-iodobenzonitrile, catalyzed by a photoresponsive palladium complex, highlights the adaptability of the Suzuki reaction. researchgate.net For this compound, the reaction would proceed by coupling the aryl iodide with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. The electron-donating amino group and the electron-withdrawing fluoro and cyano groups can influence the electronic properties of the molecule, but the high reactivity of the C-I bond typically ensures successful coupling.

Table 1: Representative Conditions for Suzuki Coupling of Aryl Iodides

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | 4-Iodobenzonitrile | Substrate providing the aromatic scaffold |

| Boron Reagent | Phenylboronic acid | Source of the new aryl group |

| Catalyst | Palladium complex (e.g., cis-5-Pd) | Facilitates the catalytic cycle |

| Base | K₂CO₃ | Activates the organoboron species |

| Solvent | DMF/H₂O mixture | Solubilizes reactants and reagents |

| Conditions | Room temperature, light irradiation | Reaction-specific parameters |

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a combination of palladium and copper(I) salts and is conducted in the presence of a base. organic-chemistry.orglibretexts.org The reaction is highly valued for its mild conditions, which preserve sensitive functional groups. wikipedia.org

The C-I bond of this compound is an ideal handle for Sonogashira coupling. This transformation would introduce an alkyne moiety at the 5-position, yielding a 4-amino-2-fluoro-5-(alkynyl)benzonitrile derivative. These aryl alkynes are valuable intermediates for further synthesis and can themselves be fluorescent, depending on the conjugated system created. The synthesis of complex molecules, such as the nicotinic acetylcholine (B1216132) receptor agonist Altinicline, utilizes Sonogashira coupling, demonstrating its utility in drug discovery. wikipedia.org Furthermore, studies on the coupling of 4-[¹⁸F]fluoroiodobenzene with alkyne-modified peptides show the reaction's compatibility with complex biomolecules, suggesting its potential for creating fluorescently labeled probes. rsc.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | Aryl Iodide (e.g., 4-Fluoroiodobenzene) | Substrate providing the aromatic scaffold |

| Alkyne | Terminal Alkyne (e.g., Trimethylsilylacetylene) | Source of the new alkyne group |

| Catalyst | PdCl₂(PPh₃)₂ or other Pd(0) source | Primary catalyst for the cross-coupling cycle |

| Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne (can be omitted in "copper-free" protocols) |

| Base | Triethylamine (Et₃N) or other amine base | Scavenges HX and facilitates catalyst regeneration |

| Solvent | DMF, Acetonitrile (B52724), or aqueous media | Solubilizes reactants |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.org The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. ntu.edu.sg

In contrast to SN2 reactions where the leaving group ability is I > Br > Cl > F, the order is typically reversed in SNAr reactions to F > Cl ≈ Br > I. wikipedia.orglibretexts.orgnih.gov This phenomenon, known as the "element effect," arises because the rate-determining step in an SNAr reaction is usually the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. wikipedia.org The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Therefore, in this compound, the iodine atom is a relatively poor leaving group for SNAr compared to the fluorine atom. A nucleophile would preferentially attack the carbon atom bonded to the fluorine. However, factors such as the nucleophile, solvent, and the specific electronic environment can influence reactivity. ntu.edu.sgnih.gov

Table 3: Comparison of Halogen Leaving Group Ability

| Reaction Type | Reactivity Order | Rationale |

|---|---|---|

| SN2 | I > Br > Cl > F | Based on C-X bond strength and stability of the X⁻ anion. libretexts.org |

| SNAr | F > Cl ≈ Br > I | Based on the rate-determining nucleophilic attack, which is accelerated by the electronegativity of the halogen. wikipedia.orgnih.gov |

The aromatic ring of this compound is activated towards SNAr by the presence of two strong electron-withdrawing groups: the fluorine atom at the 2-position and the cyano group at the 1-position. Electron-withdrawing groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. wikipedia.orgnih.gov

The fluorine atom at the 2-position makes the carbon atom it is attached to (C2) a primary site for nucleophilic attack. It also activates the ortho (C1 and C3) and para (C5) positions. Similarly, the cyano group activates its ortho (C2 and C6, though C6 is absent) and para (C4) positions. In this molecule, the fluorine atom is the better leaving group for SNAr. Therefore, a nucleophilic attack would most likely lead to the displacement of the fluoride (B91410) ion. This regioselectivity is a well-established principle in the chemistry of polyfluoroarenes, where substitution often occurs para to an activating group. nih.gov The amino group at C4 is a strong electron-donating group, which deactivates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it (C3 and C5). This complex interplay of activating and deactivating groups governs the ultimate regiochemical outcome of SNAr reactions on this substrate.

Cyclization and Heterocyclization Reactions for Derivative Synthesis (e.g., Indazoles)

The strategic placement of functional groups in this compound makes it a valuable precursor for synthesizing heterocyclic compounds. The ortho-fluoro-amino-benzonitrile motif is particularly useful for constructing fused ring systems like indazoles.

Indazoles are a class of heterocyclic compounds with significant pharmacological activity. nih.gov A common and practical method for synthesizing indazoles involves the reaction of o-fluorobenzonitriles with hydrazine (B178648). researchgate.netnih.gov In this reaction, hydrazine acts as a dinucleophile. It first displaces the activated fluorine atom via an SNAr reaction, and a subsequent intramolecular cyclization involving the nitrile group leads to the formation of the indazole ring. This approach has been used to prepare 3-aminoindazoles. nih.gov

Applying this strategy to this compound, reaction with hydrazine (NH₂NH₂) would be expected to yield a substituted 3,5-diamino-6-iodoindazole. This transformation converts the benzonitrile core into a valuable bicyclic heteroaromatic system, opening avenues for further diversification, for instance, through subsequent cross-coupling reactions at the iodine position. Other methods, such as the cyclization of arylhydrazones derived from 2-fluorobenzaldehydes, also provide efficient routes to indazoles and could be adapted for analogues of the title compound. nih.gov

Table 4: Selected Strategies for Indazole Synthesis from Benzonitrile Precursors

| Precursor Type | Reagent(s) | Key Transformation | Resulting Product |

|---|---|---|---|

| o-Fluorobenzonitrile | Hydrazine | SNAr followed by intramolecular cyclization | 3-Aminoindazole nih.gov |

| o-Aminobenzonitrile | Organometallic reagents, then Cu(OAc)₂/O₂ | Formation of ketimine followed by oxidative N-N bond formation | 3-Substituted-1H-indazole nih.gov |

| 2-Nitrobenzonitrile | Trimethylaluminium, then reductive cyclization | Conversion to benzamidine (B55565) followed by N-N bond formation | 3-Amino-2H-indazole mdpi.com |

| o-Haloaryl Hydrazone | Cu(OAc)₂ | Intramolecular C-N bond formation | 1H-Indazole mdpi.com |

4 Optimization of Reaction Parameters for Yield and Purity Enhancement

1 Solvent System Selection in Benzonitrile Transformations (e.g., NMP, DMF)

The choice of solvent is paramount in the synthesis of substituted benzonitriles, as it can significantly influence reaction rates, yields, and even the reaction pathway. Polar aprotic solvents are frequently employed for their ability to dissolve a wide range of organic compounds and stabilize polar intermediates, which are common in the mechanisms of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. nih.gov

N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are among the most widely used solvents in this context. whiterose.ac.uk Their high boiling points allow for a broad range of reaction temperatures, and their polar nature facilitates the dissolution of reactants and reagents. nih.govwhiterose.ac.uk DMF, for instance, is not merely a solvent but can also act as a reagent or catalyst in certain transformations. nih.govnih.gov It is particularly effective in SNAr reactions and palladium-catalyzed couplings. whiterose.ac.uk Similarly, NMP is a common choice, especially in solid-phase peptide synthesis (SPPS), a field that shares some reaction types with small molecule synthesis. whiterose.ac.uk

However, due to increasing regulatory scrutiny and environmental concerns, the use of DMF and NMP is being re-evaluated, prompting research into greener alternatives. whiterose.ac.ukacsgcipr.org Solvents like Dimethyl Sulfoxide (DMSO) and acetonitrile (MeCN) are also utilized. whiterose.ac.uk DMSO was found to be the optimal solvent in a base-promoted synthesis of 4-aminoquinolines from 2-aminobenzonitriles, outperforming other polar solvents like DMF and NMP. cardiff.ac.uk The selection process often involves screening a panel of solvents to identify the one that provides the best balance of solubility, reaction rate, and product purity. For example, in a study on the synthesis of benzonitriles, DMF was used as a solvent at 80-90 °C to achieve a high yield of 97.0%. rsc.org

The following table illustrates a typical solvent screening process for a hypothetical reaction, demonstrating how the choice of solvent can impact the yield of a desired benzonitrile product.

Table 1: Effect of Solvent System on Benzonitrile Synthesis Yield

| Entry | Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Yield (%) |

| 1 | N,N-Dimethylformamide (DMF) | 36.7 | 153 | 92 |

| 2 | N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | 88 |

| 3 | Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | 95 |

| 4 | Acetonitrile (MeCN) | 37.5 | 82 | 75 |

| 5 | Toluene | 2.4 | 111 | 45 |

Note: Data in this table is illustrative and represents typical outcomes in solvent optimization studies for analogous reactions.

2 Catalyst and Base Optimization in Cross-Coupling and SNAr (e.g., Pd(PPh₃)₄, Cs₂CO₃)

The efficiency of key synthetic steps, such as the introduction of substituents via cross-coupling or SNAr reactions, is critically dependent on the choice of catalyst and base.

In palladium-catalyzed cross-coupling reactions, which are instrumental for forming carbon-carbon or carbon-heteroatom bonds, the selection of both the palladium precursor and the associated ligands is crucial. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. nih.gov However, the catalyst's performance can be highly substrate-dependent. Optimization often involves screening a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., PPh₃, P(tBu)₃) to find the combination that maximizes yield and minimizes side reactions like homo-coupling. nih.gov

The choice of base is equally critical. The base's role is often to activate one of the coupling partners or to neutralize acidic byproducts. Inorganic bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently employed. cardiff.ac.ukresearchgate.net The strength, solubility, and nature of the cation can all influence the reaction outcome. For instance, in the synthesis of polysubstituted 4-aminoquinolines from 2-aminobenzonitriles, a variety of bases were screened, with potassium tert-butoxide (KOtBu) in DMSO proving to be the most effective system. cardiff.ac.uk In another study, K₂CO₃ in DMF was used to catalyze the N-arylation of thiazolidinediones under microwave irradiation, highlighting the importance of matching the base to the specific reaction and conditions. researchgate.net

The following table provides an example of how catalyst and base selection can be optimized for a generic cross-coupling reaction to produce a substituted benzonitrile.

Table 2: Optimization of Catalyst and Base for a Generic Cross-Coupling Reaction

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene | 65 |

| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2) | Toluene | 78 |

| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 91 |

| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF | 85 |

| 5 | Pd(PPh₃)₄ (5) | - | KOtBu (2) | THF | 72 |

Note: Data in this table is illustrative, based on common findings in the optimization of palladium-catalyzed cross-coupling reactions.

3 Temperature and Reaction Time Control for Reaction Sufficiency and Product Purity

Temperature and reaction time are fundamental parameters that must be carefully controlled to ensure the reaction proceeds to completion while minimizing the formation of impurities. rsc.org Higher temperatures generally increase the reaction rate, which can reduce the required reaction time. rsc.org However, elevated temperatures can also lead to undesired side reactions, such as the decomposition of reactants, reagents, or the final product, ultimately lowering the yield and purity. cardiff.ac.uk

For example, in a study on the synthesis of benzonitrile, the yield increased significantly when the temperature was raised from 90 °C to 120 °C. rsc.org Conversely, in a different synthesis of substituted quinolines from aminobenzonitriles, increasing the temperature from 100 °C to 120 °C led to a drop in yield, possibly due to the hydrolysis of the nitrile group. cardiff.ac.uk This demonstrates the delicate balance that must be achieved.

Reaction time is optimized in conjunction with temperature. The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). nih.gov The reaction is allowed to proceed until the starting materials are consumed, but it is stopped before significant product degradation or byproduct formation occurs. rsc.org In one documented benzonitrile synthesis, the yield increased rapidly within the first hour and reached completion after two hours; further extending the time did not improve the outcome. rsc.org

The interplay between temperature and time is critical. A reaction might be run at a lower temperature for a longer period to favor the formation of the thermodynamically stable product and enhance selectivity, or at a higher temperature for a shorter duration for kinetic products. The optimal conditions are determined empirically for each specific transformation in the synthetic route to this compound.

Table 3: Influence of Temperature and Reaction Time on Product Yield

| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) |

| 1 | 80 | 12 | 75 | 70 |

| 2 | 100 | 6 | 95 | 92 |

| 3 | 100 | 12 | >99 | 89 |

| 4 | 120 | 2 | >99 | 99 |

| 5 | 120 | 6 | >99 | 85 |

Note: This table is based on data for a generic benzonitrile synthesis and illustrates the typical relationship between temperature, time, and yield. rsc.org

Chemical Reactivity and Mechanistic Investigations of 4 Amino 2 Fluoro 5 Iodobenzonitrile Systems

Electronic and Steric Effects of Substituents on Aromatic Reactivity

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R/-R) | Overall Electronic Effect | Directing Influence (for EAS) |

|---|---|---|---|---|---|

| -CN (Nitrile) | 1 | Strongly Withdrawing | Strongly Withdrawing (-R) | Strong Deactivator | Meta-directing |

| -F (Fluoro) | 2 | Strongly Withdrawing | Weakly Donating (+R) | Deactivator | Ortho, Para-directing vaia.commasterorganicchemistry.com |

| -NH2 (Amino) | 4 | Weakly Withdrawing | Strongly Donating (+R) | Strong Activator | Ortho, Para-directing masterorganicchemistry.com |

| -I (Iodo) | 5 | Weakly Withdrawing | Weakly Donating (+R) | Deactivator | Ortho, Para-directing masterorganicchemistry.com |

The fluorine atom at the C-2 position significantly modulates the reactivity of the aromatic ring. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the benzene (B151609) ring, thereby deactivating it towards electrophilic aromatic substitution (EAS) compared to benzene. vaia.com

The iodine atom at the C-5 position is the largest of the substituents on the ring. Its significant atomic radius introduces considerable steric hindrance, which plays a critical role in directing the regioselectivity of reactions. numberanalytics.com This steric bulk can physically obstruct the approach of reagents to the adjacent positions, namely the C-4 amino group and the C-6 hydrogen. numberanalytics.compearson.com Therefore, reactions are less likely to occur at these sterically congested sites.

Beyond steric hindrance, the carbon-iodine bond is the weakest of the carbon-halogen bonds. This inherent weakness makes the C-5 position the most probable site for reactions that proceed via cleavage of a carbon-halogen bond, such as a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi). organic-chemistry.orgresearchgate.net In such reactions, the regioselectivity is overwhelmingly directed to the iodo-substituted carbon, not by electronic activation of the ring, but by the lability of the C-I bond.

Reaction Pathways and Intermediate Formation in Derivatization

Derivatization of 4-amino-2-fluoro-5-iodobenzonitrile frequently exploits the high reactivity of the C-I bond. Palladium-catalyzed cross-coupling reactions are common pathways for modifying this and similar iodoarenes. researchgate.netsoton.ac.uk A prime example is the Suzuki coupling reaction, which forms a new carbon-carbon bond.

The generalized mechanism for a Suzuki coupling at the C-5 position involves a catalytic cycle with a palladium complex. The key steps are:

Oxidative Addition : The low-valent Palladium(0) catalyst inserts into the carbon-iodine bond of this compound. This is the rate-determining step and results in the formation of a high-valent organopalladium(II) complex, which is a key reaction intermediate.

Transmetalation : The organopalladium(II) intermediate reacts with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base. The organic group from the boron reagent is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final cross-coupled product. This step regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Throughout this process, the amino, fluoro, and nitrile functionalities typically remain intact, showcasing the high selectivity of the reaction for the C-I bond.

Comparative Reactivity Studies with Analogous Halogenated Benzonitriles

Comparing the reactivity of this compound with its structural analogs highlights how subtle changes in substitution can lead to significant differences in chemical behavior.

| Compound | Key Structural Difference from Target | Expected Impact on Reactivity |

|---|---|---|

| This compound (Target) | N/A | Ring activated by -NH2 group; C-I bond is primary site for cross-coupling. |

| 5-Chloro-2-fluoro-4-iodobenzonitrile | -NH2 at C-4 replaced by -I; -I at C-5 replaced by -Cl. | Lacks the strong activating -NH2 group. Overall ring is more electron-deficient and deactivated towards EAS. C-4 iodo position is the primary site for cross-coupling. abovchem.com |

| 2-Fluoro-6-iodobenzonitrile | Positional isomer; lacks -NH2 group; iodine is at C-6. | Ring is strongly deactivated due to adjacent -F, -I, and -CN groups. Regioselectivity in EAS is directed by halogens to C-3 and C-5 positions. sigmaaldrich.comapolloscientific.co.uk |

The reactivity of 5-Chloro-2-fluoro-4-iodobenzonitrile differs significantly due to the absence of the strongly electron-donating amino group. In the target compound, the amino group activates the aromatic ring toward electrophilic substitution. In contrast, the analog possesses only deactivating halogen substituents in addition to the nitrile group. This renders its aromatic ring significantly more electron-deficient and less susceptible to electrophilic attack.

For cross-coupling reactions, the site of reactivity also shifts. In 5-chloro-2-fluoro-4-iodobenzonitrile, the reactive site is the C-4 position due to the presence of the iodine atom there. abovchem.com While both the C-Cl and C-I bonds can undergo oxidative addition, the C-I bond is substantially weaker and more reactive, ensuring high regioselectivity for coupling at C-4.

2-Fluoro-6-iodobenzonitrile presents a different regiochemical landscape due to its distinct substitution pattern. sigmaaldrich.comapolloscientific.co.uk This isomer lacks the activating amino group and has both halogens positioned ortho to the electron-withdrawing nitrile group. Both the fluoro and iodo groups are deactivators but direct incoming electrophiles to their ortho and para positions. masterorganicchemistry.com For 2-fluoro-6-iodobenzonitrile, the directing effects of both halogens converge, strongly favoring substitution at the C-3 and C-5 positions.

This contrasts with this compound, where the regiochemistry of electrophilic aromatic substitution is more complex. The powerful activating and ortho, para-directing amino group at C-4 would strongly direct incoming electrophiles to the C-3 and C-5 positions. However, the C-5 position is already occupied by iodine and is sterically hindered. Therefore, electrophilic attack would be overwhelmingly favored at the C-3 position, a result of the synergistic directing influence of the C-4 amino group and the C-2 fluoro group.

Theoretical Studies on Reaction Mechanisms and Transition States

A comprehensive search of scientific literature and chemical databases was conducted to gather information regarding theoretical studies on the reaction mechanisms and transition states of this compound. This investigation aimed to identify computational analyses, such as Density Functional Theory (DFT) studies, that provide insights into the compound's reactivity, potential reaction pathways, and the energetics of its transition states.

Despite a thorough search, no specific theoretical studies, detailed mechanistic investigations, or computational analyses focusing on the reaction mechanisms and transition states of this compound were found in the available literature. The search included academic databases and journals that typically publish such computational chemistry research.

While general principles of chemical reactivity for halogenated and aminated benzonitriles can be inferred from broader chemical knowledge, specific data on calculated energy barriers, optimized transition state geometries, or detailed reaction coordinates for this compound are not present in the reviewed sources.

Therefore, this section cannot provide detailed research findings or data tables on the theoretical aspects of this specific compound's reactivity, as no such studies were identified.

Spectroscopic and Analytical Characterization Methodologies for 4 Amino 2 Fluoro 5 Iodobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For 4-Amino-2-fluoro-5-iodobenzonitrile, the aromatic region of the ¹H NMR spectrum is of particular interest.

The benzene (B151609) ring has two protons, H-3 and H-6. The chemical shifts of these protons are influenced by the electronic effects of the substituents: the amino (-NH₂), fluoro (-F), iodo (-I), and cyano (-CN) groups. The amino group is a strong electron-donating group, causing an upfield shift (to lower ppm values) of the protons ortho and para to it. Conversely, the cyano and fluoro groups are electron-withdrawing, leading to a downfield shift (to higher ppm values) for nearby protons. The iodo group has a weaker electronic effect.

The proton at the C-3 position (H-3) is ortho to the electron-withdrawing fluorine and iodo groups, which would shift its resonance downfield. The proton at the C-6 position (H-6) is ortho to the electron-donating amino group and meta to the iodo group, which would result in a more upfield chemical shift compared to H-3. The amino group protons (-NH₂) would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.8 | Doublet | ~2-3 Hz (⁴JHF) |

| H-6 | 6.5 - 6.8 | Doublet | ~8-9 Hz (³JHH) |

| -NH₂ | 4.0 - 5.5 | Broad Singlet | - |

Disclaimer: The data presented are predicted values based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Determination

The carbon atom attached to the fluorine (C-2) will exhibit a large C-F coupling constant, appearing as a doublet. The carbons attached to the iodo (C-5) and amino (C-4) groups will also have characteristic chemical shifts. The cyano carbon (-CN) typically appears in the range of 115-125 ppm. The carbon attached to the cyano group (C-1) will also have a specific chemical shift influenced by the adjacent fluorine atom.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~105 - 115 (doublet, JCF) |

| C-2 | ~160 - 165 (doublet, ¹JCF) |

| C-3 | ~125 - 130 |

| C-4 | ~145 - 150 |

| C-5 | ~85 - 95 |

| C-6 | ~110 - 115 |

| -CN | ~117 - 122 |

Disclaimer: The data presented are predicted values based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (HSQC, COSY, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms in a molecule, which is crucial for confirming the proposed structure of this compound.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. For this compound, an HSQC spectrum would show correlations between H-3 and C-3, and between H-6 and C-6. This would definitively assign the proton and carbon signals for these positions.

Correlation Spectroscopy (COSY): A COSY spectrum reveals scalar coupling between protons, typically over two or three bonds. In this molecule, a cross-peak would be expected between H-3 and H-6, confirming their through-bond connectivity on the aromatic ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, H-3 would show correlations to C-1, C-2, C-4, and C-5. H-6 would show correlations to C-1, C-4, and C-5. The amino protons could also show correlations to C-3, C-4, and C-5. These correlations would provide unequivocal evidence for the substitution pattern of the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the exact mass of a molecule with high precision. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the molecular formula.

For this compound (C₇H₄FIN₂), the expected monoisotopic mass can be calculated with high accuracy. The presence of iodine with its characteristic isotopic pattern (¹²⁷I is 100% abundant) would simplify the interpretation of the mass spectrum.

Predicted HR-ESI-MS Data for this compound:

| Ion | Calculated m/z |

| [M+H]⁺ | 262.9485 |

| [M+Na]⁺ | 284.9304 |

Disclaimer: The data presented are calculated values. Actual experimental values should be very close to these predictions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands for the amino (-NH₂), cyano (-CN), and aromatic C-H and C=C bonds. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration of the nitrile group is expected to appear as a sharp, medium-to-strong band around 2220-2240 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-F and C-I stretching vibrations would appear in the fingerprint region (below 1400 cm⁻¹).

Predicted IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch | 3400 - 3500 | Medium |

| Amino (-NH₂) | N-H Bend | 1600 - 1650 | Medium |

| Cyano (-CN) | C≡N Stretch | 2220 - 2240 | Sharp, Medium-Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium |

| C-F Bond | C-F Stretch | 1200 - 1300 | Strong |

| C-I Bond | C-I Stretch | 500 - 600 | Weak-Medium |

Disclaimer: The data presented are predicted values based on the analysis of structurally similar compounds and general principles of IR spectroscopy. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the structural elucidation of this compound by identifying its characteristic functional groups. The FT-IR spectrum reveals absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key functional group vibrations for substituted benzonitriles are well-documented. researchgate.net For instance, the nitrile (C≡N) stretching vibration typically appears as a sharp, intense band in the region of 2200-2240 cm⁻¹. The presence of an amino group (-NH₂) gives rise to characteristic N-H stretching vibrations, usually observed as one or two bands in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-H in-plane bending vibrations are found between 1000 cm⁻¹ and 1300 cm⁻¹. sphinxsai.com The carbon-fluorine (C-F) and carbon-iodine (C-I) stretching vibrations will also be present at lower frequencies, typically below 1200 cm⁻¹ and 600 cm⁻¹ respectively. The specific positions of these bands can be influenced by the electronic effects of the substituents on the benzene ring. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Nitrile (-C≡N) | C≡N Stretch | 2200-2240 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Aromatic Ring | C-H In-plane Bend | 1000-1300 |

| Carbon-Fluorine | C-F Stretch | 1000-1200 |

Note: The exact positions of the absorption bands can vary based on the sample preparation and the specific instrument used.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from reaction mixtures and potential impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the qualitative identification and quantitative analysis of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach for analyzing aromatic compounds. nih.gov The retention time of the compound under specific chromatographic conditions (e.g., mobile phase composition, flow rate, and column temperature) serves as a qualitative identifier.

For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration, allowing for the precise measurement of purity. Method validation, including parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ), is crucial for ensuring reliable results. nih.govnih.gov

In cases where this compound might be synthesized through a pathway that could introduce chirality, or if it is used as a precursor in an asymmetric synthesis, chiral HPLC becomes essential. This technique is used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. Chiral HPLC methods often involve the use of a chiral stationary phase (CSP) or pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.gov The determination of enantiomeric excess is critical in the development of pharmaceuticals and other biologically active molecules where one enantiomer may have desired activity while the other is inactive or even harmful. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for the preliminary assessment of purity. A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. The separation of components is based on their differential partitioning between the stationary phase and the mobile phase. By comparing the spots of the reaction mixture with those of the starting materials and the desired product, the progress of the reaction can be tracked. TLC is also valuable for identifying the appropriate solvent system for larger-scale purification by column chromatography.

Raman Spectroscopy for Molecular Vibrations and Crystal Phase Analysis

Raman spectroscopy provides complementary information to FT-IR spectroscopy by probing the vibrational modes of a molecule. s-a-s.org While FT-IR relies on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, usually from a laser source. researchgate.net This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for analyzing the skeletal vibrations of the benzene ring and the nitrile group in this compound.

The Raman spectrum of benzonitrile (B105546) and its derivatives has been studied, with characteristic peaks for the nitrile stretch and ring breathing modes being well-defined. sphinxsai.comresearchgate.net For instance, the intense nitrile stretching band is expected in a similar region to the FT-IR absorption. The benzene ring vibrations, such as the trigonal planar breathing mode, typically appear around 1000 cm⁻¹. researchgate.net

Furthermore, Raman spectroscopy is highly sensitive to the crystalline structure of a solid sample. Different polymorphic forms or crystal phases of a compound will produce distinct Raman spectra due to differences in their crystal lattice vibrations (phonons). This makes Raman spectroscopy a powerful technique for studying polymorphism and ensuring the consistency of the solid-state form of this compound.

Table 2: Comparison of Spectroscopic and Chromatographic Techniques

| Technique | Information Provided | Primary Application for this compound |

|---|---|---|

| FT-IR Spectroscopy | Functional group identification | Structural confirmation |

| HPLC | Purity, concentration | Quantitative analysis and quality control |

| Chiral HPLC | Enantiomeric separation and purity | Enantiomeric excess determination (if applicable) |

| TLC | Reaction progress, component separation | Rapid reaction monitoring and method development |

| Raman Spectroscopy | Molecular vibrations, crystal structure | Structural analysis and solid-state characterization |

Advanced Research Applications of 4 Amino 2 Fluoro 5 Iodobenzonitrile and Derivatives

Applications in Medicinal Chemistry and Drug Discovery Research

The utility of 4-Amino-2-fluoro-5-iodobenzonitrile in drug discovery is rooted in the distinct properties conferred by its functional groups. The fluorine atom can enhance metabolic stability and binding affinity, the amino group provides a key site for further chemical reactions, the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, and the iodine atom is particularly useful for introducing further complexity through cross-coupling reactions.

Design and Synthesis of Novel Pharmacophores and Drug Intermediates

This compound is a well-documented intermediate in the synthesis of complex heterocyclic compounds for pharmaceutical research. Its structure is frequently employed as a starting material in multi-step synthetic pathways to generate more elaborate molecules. For instance, it is listed as a reactant in the preparation of substituted 5-cyanoindole compounds, which are foundational structures for various therapeutic agents google.com. Patent literature demonstrates its use in synthetic schemes for creating novel chemical entities with potential biological activity googleapis.com. The inherent reactivity of its functional groups makes it a versatile scaffold for building diverse molecular architectures, establishing it as a key intermediate in the generation of new pharmacophores.

Role as a Key Intermediate in Kinase Inhibitor Development

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery nih.gov. The this compound scaffold serves as a valuable precursor for the synthesis of molecules designed as kinase inhibitors. The core structure can be elaborated through various chemical reactions to build compounds that fit into the ATP-binding site of specific kinases. Patent documents describe synthetic routes starting from this compound to produce complex nitrogen-containing heterocyclic compounds, which are classes of molecules known to include potent kinase inhibitors google.comgoogleapis.com.

Precursors for Biologically Active Indazole Derivatives

Indazole-containing derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antitumor and anti-inflammatory effects. Many approved drugs and clinical candidates are based on the indazole scaffold. The synthesis of these complex molecules often relies on appropriately substituted precursors. Chemical patents show that this compound is used as a starting material for producing complex substituted indole and related N-heterocyclic compounds, a class of molecules that includes the biologically vital indazole core structure google.com.

Synthesis of NAD Analogues for Enzyme Inhibition Studies (e.g., Enoyl-ACP Reductase (InhA) of Mycobacterium tuberculosis)

Based on a review of the available scientific literature, this compound is not a commonly documented precursor for the synthesis of Nicotinamide Adenine Dinucleotide (NAD) analogues. The synthetic pathways for NAD analogues are typically complex and start from sugar or nucleobase-derived building blocks. Similarly, its specific application as a precursor for inhibitors of Enoyl-ACP Reductase (InhA) from Mycobacterium tuberculosis is not prominently featured in published research.

Exploration of Antimicrobial Properties of Fluorinated Benzonitriles

While direct antimicrobial studies on this compound are not widely published, the broader class of fluorinated benzonitriles and related fluoroaryl compounds has demonstrated significant antimicrobial potential. The incorporation of fluorine into molecular scaffolds is a known strategy to enhance biological activity. Research has shown that related structures exhibit activity against a range of pathogens. For instance, fluorinated benzimidazole derivatives have shown good antibacterial and antifungal properties acgpubs.org. The presence of a fluorine atom can increase the potency of antimicrobial agents, and benzonitrile (B105546) derivatives have also been screened for activity against various bacterial and fungal strains nih.gov. Studies on other classes of compounds have noted that the increasing electronegativity of halogen atoms can enhance antibacterial action mdpi.com.

| Compound Class | Findings | Pathogens |

| Fluorinated Benzimidazole Derivatives | Fluoro-substituted compounds exhibit good antibacterial and antifungal properties. Compound 18 (containing a meta-fluorophenyl group) was highly active against Gram-negative bacteria. | Gram-positive bacteria, Gram-negative bacteria, Fungal strains acgpubs.org |

| Fluorobenzoyl-thiosemicarbazides | Trifluoromethyl derivatives showed optimal activity against reference strains and pathogenic clinical isolates. | Staphylococcus aureus (including MRSA) nih.gov |

| Benzonitrile Derivatives | A derivative, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile , showed significant activity against bacteria and fungi. | Gram-positive bacteria, Gram-negative bacteria, Botrytis fabae nih.gov |

Investigations into Anticancer Activity Mechanisms of Fluoroaryl Compounds

The introduction of fluoroaryl moieties, such as the one central to this compound, is a key strategy in the design of modern anticancer agents. Derivatives containing these groups often exhibit potent cytotoxic effects through various mechanisms of action. The specific mechanisms are typically investigated on the final, more complex molecules synthesized from intermediates like this compound.

Key anticancer mechanisms associated with fluoroaryl compounds include:

Inhibition of Topoisomerases: Some fluoroaryl compounds can interfere with enzymes like DNA Topoisomerase I or II, which are critical for DNA replication and repair in cancer cells. This leads to DNA damage and triggers cell death nih.govmdpi.com.

Disruption of Microtubule Dynamics: Certain molecules act as microtubule-disrupting agents. They can inhibit the polymerization of tubulin, a key component of the cellular skeleton, which arrests cells during mitosis and leads to apoptosis mdpi.com.

Induction of Apoptosis: A common mechanism is the activation of the programmed cell death pathway, or apoptosis. This can be triggered by various cellular stresses, including DNA damage and mitotic arrest. Studies show fluoroaryl compounds can downregulate anti-apoptotic proteins (like Bcl-2) and upregulate pro-apoptotic proteins (like Bax) mdpi.com.

Cell Cycle Arrest: Many anticancer agents function by halting the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from proliferating mdpi.com.

Generation of Reactive Oxygen Species (ROS): Some derivatives have been shown to promote the production of ROS within cancer cells, leading to oxidative stress and subsequent cell death nih.gov.

| Mechanism | Description | Example Compound Class |

| Topoisomerase Inhibition | Interference with enzymes that manage DNA topology, leading to DNA strand breaks and cell death. | Fluoroquinolones, FL118 derivatives nih.govmdpi.com |

| Tubulin Polymerization Inhibition | Disruption of microtubule formation, leading to mitotic arrest and apoptosis. | 3-Fluoro β-lactams mdpi.com |

| Induction of Apoptosis | Activation of programmed cell death pathways. | Fluoroquinolones, 3-Fluoro β-lactams mdpi.commdpi.com |

| Cell Cycle Arrest | Halting of the cell division process at specific checkpoints. | Fluoroquinolones mdpi.com |

| ROS Production | Increasing levels of reactive oxygen species, causing oxidative stress and cellular damage. | FL118 derivatives nih.gov |

Research on Neuroinflammation Modulation via Monoacylglycerol Lipase (MAGL) Inhibition by Derived Compounds

Monoacylglycerol lipase (MAGL) is a key enzyme in the central nervous system responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). The inhibition of MAGL is an area of significant therapeutic interest, as it can modulate neuroinflammation, making it a target for treating neurodegenerative diseases. nih.gov Research has demonstrated that the fluorinated benzonitrile scaffold is a valuable component in the synthesis of potent MAGL inhibitors.

In one study, a derivative structure, 2-fluoro-5-iodobenzonitrile, was used as a key reactant in the synthesis of a novel, reversible MAGL inhibitor. nih.gov The resulting compound, 2-fluoro-5-(5-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidine-1-carbonyl)-1H-indol-1-yl)benzonitrile , was developed as part of a series of potential positron emission tomography (PET) ligands for imaging MAGL in the brain. nih.gov This synthesis highlights the utility of the iodinated and fluorinated benzonitrile structure in creating complex molecules designed to interact with specific biological targets like MAGL. The process involves coupling the benzonitrile derivative with an indole-containing intermediate to produce the final inhibitor candidate. nih.gov

Table 1: Synthesis of MAGL Inhibitor from a Benzonitrile Derivative

| Reactant | Intermediate | Final Compound |

|---|---|---|

| 2-Fluoro-5-iodobenzonitrile | (4-(1-(1H-indole-5-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone | 2-fluoro-5-(5-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidine-1-carbonyl)-1H-indol-1-yl)benzonitrile |

Applications in Materials Science and Functional Materials Development

The unique electronic properties of fluorinated benzonitrile derivatives make them attractive candidates for the development of advanced functional materials, particularly in the field of optoelectronics.

Fluorinated benzonitrile derivatives are being explored as core components in the synthesis of materials with tailored photoelectric properties. These compounds can act as electron-acceptor units in donor-acceptor-donor' (D-A-D') type molecules. The combination of electron-donating moieties (like phenoxazine and carbazole) with the electron-accepting fluorinated benzonitrile core allows for the creation of materials that exhibit charge-transfer characteristics, which are fundamental to their photoelectric behavior. rsc.org

The development of materials for Organic Light Emitting Diodes (OLEDs) is a prominent application for benzonitrile derivatives. They are used as building blocks for molecules that exhibit Thermally Activated Delayed Fluorescence (TADF), a key mechanism for achieving high efficiency in next-generation OLEDs. rsc.org By synthetically attaching different donor units to the fluorinated benzonitrile acceptor core, researchers can fine-tune the emission color and performance of the resulting OLED device. rsc.org The rigid structure and electronic nature of the benzonitrile unit contribute to the stability and charge-transport properties of the final OLED material.

Research into multifunctional benzonitrile derivatives has led to the creation of materials with both high photoluminescence (light emission upon absorption of light) and electroluminescence (light emission in response to an electric current). rsc.org Studies on D-A-D' fluorinated benzonitrile compounds have shown that they can exhibit dual charge-transfer TADF emission in the solid state. rsc.org Furthermore, these materials can display mechanochromic luminescence, where the emission color changes in response to mechanical stress, adding a layer of functionality for potential use in sensors and smart materials. rsc.org The specific arrangement of the molecules in the solid state influences these luminescent properties, which can be controlled during material processing. rsc.org

Table 2: Functional Units in Benzonitrile-Based Optoelectronic Materials

| Component Type | Function | Example Units |

|---|---|---|

| Acceptor Core | Electron-accepting unit | Fluorinated Benzonitrile |

| Donor Unit | Electron-donating unit | Phenoxazine, Carbazole |

Applications in Agrochemical Research and Development

While organofluorine compounds are of significant interest in the agrochemical industry for creating effective and selective pesticides, specific research detailing the synthesis of commercial pesticides or herbicides directly from this compound or its immediate derivatives is not prominently available in published literature.

The inclusion of fluorine atoms in agrochemical candidates is a widely used strategy to enhance properties such as metabolic stability and binding affinity to target enzymes. Chemical suppliers list compounds like this compound for research and development purposes, but explicitly state they are not for direct use as agricultural chemicals, insecticides, or food additives. hoffmanchemicals.com This indicates that while the compound may serve as a starting point or intermediate in the lengthy and complex process of discovering new active ingredients for pesticides or herbicides, its direct conversion into named agrochemical products is not documented in readily accessible scientific reports. The journey from a novel chemical structure to a registered agrochemical product involves extensive synthesis of numerous derivatives and rigorous testing for efficacy and safety.

Structure-Activity Relationship Studies for Enhanced Herbicidal Selectivity

While direct studies on the herbicidal selectivity of this compound are not extensively documented, the structure-activity relationships (SAR) of related fluorinated and halogenated aromatic compounds provide significant insights into its potential. The presence and position of halogen atoms on a phenyl ring are critical determinants of herbicidal efficacy and selectivity.

The introduction of fluorine into a molecule can dramatically alter its biological activity by affecting its binding to target enzymes or receptors, its transport to the target site, and its resistance to metabolic degradation researchgate.net. In many instances, fluorine-containing molecules exhibit enhanced herbicidal activity compared to their non-fluorinated analogs researchgate.net. For example, the substitution of a chlorine atom with a trifluoromethyl group in the diphenyl ether herbicide nitrofen to produce oxyfluorfen resulted in improved herbicidal activity and a broader spectrum of weed control researchgate.net. Similarly, studies on pyrido[2,3-d]pyrimidine derivatives have shown that the introduction of a halogen, particularly fluorine, into the benzene (B151609) ring significantly improves herbicidal activity mdpi.com.

The iodine substituent in this compound also plays a crucial role. While less common than chlorine or fluorine in herbicide design, iodine's larger atomic radius and different electronic properties can influence the molecule's interaction with the target site. In some cases, iodine has been shown to positively affect plant growth at low concentrations, but its impact on herbicidal activity is highly structure-dependent nih.gov. The combination of both fluorine and iodine on the benzonitrile ring, along with the amino group, creates a unique electronic and steric profile that could be exploited for developing herbicides with novel modes of action and improved selectivity.

Research on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivatives, which share the 4-amino-5-fluoro substitution pattern, has demonstrated that these compounds can be potent auxin herbicides nih.govmdpi.comnih.gov. The SAR studies on these picolinic acids revealed that the nature and position of substituents on the aryl ring significantly impact their herbicidal activity against various weed species nih.gov. This suggests that this compound could serve as a key building block for a new class of herbicides, where the iodophenyl moiety could be further functionalized to optimize activity and selectivity.

Table 1: Influence of Halogen Substitution on Herbicidal Activity

| Compound Class | Halogen Substituent(s) | Observed Effect on Herbicidal Activity | Reference |

| Diphenyl Ethers | Trifluoromethyl | Improved activity and broader spectrum | researchgate.net |

| Pyrido[2,3-d]pyrimidines | Fluorine | Significantly improved activity | mdpi.com |

| Picolinic Acids | Fluorine | Potent auxin herbicide activity | nih.govmdpi.comnih.gov |

Applications as Chemical Probes and Derivatization Reagents in Analytical Chemistry

The unique structural features of this compound make it a promising candidate for applications in analytical chemistry, particularly as a chemical probe and a derivatization reagent.

Fluorogenic Derivatization in Chromatographic Analysis (e.g., L-p-boronophenylalanine)

The presence of the iodo-substituent on the benzonitrile ring opens up the possibility of using this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reactivity has been successfully exploited for the fluorogenic derivatization of L-p-boronophenylalanine (BPA), a drug used in boron neutron capture therapy (BNCT) nih.gov.